molecular formula C8H12F3NO2 B1434316 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid CAS No. 1630906-83-0

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Cat. No. B1434316
CAS RN: 1630906-83-0
M. Wt: 211.18 g/mol
InChI Key: VQWLDBPVYSBGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a synthetic organic compound with the CAS Number: 1630906-83-0 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 3-allylazetidine 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is 1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2; (H,6,7) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid,” but it appears that specific and unique applications for this compound are not well-documented or readily available in the public domain. This could be due to the novelty of the compound or its niche use in research.

However, compounds similar to “3-(Prop-2-en-1-yl)azetidine” have been studied for their potential as colchicine-binding site inhibitors (CBSI), which could have implications in cancer research due to their antiproliferative effects . Additionally, azetidine derivatives, in general, have been explored for various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWLDBPVYSBGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 2
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 3
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 4
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 5
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 6
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.